molecular formula C18H20O4 B14647727 Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate CAS No. 52890-88-7

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate

Cat. No.: B14647727
CAS No.: 52890-88-7
M. Wt: 300.3 g/mol
InChI Key: QPFXLMNWDINDQY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate is an organic compound with a complex structure that includes a benzyloxy group attached to a phenoxy ring, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate typically involves multiple steps, starting with the preparation of the benzyloxyphenol intermediate. This intermediate is then reacted with appropriate reagents to introduce the methylpropanoate group. Common synthetic routes include:

    Esterification: The reaction of benzyloxyphenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate.

    Nucleophilic Substitution: The use of a nucleophile to replace a leaving group on the benzyloxyphenol, followed by esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Benzyloxybenzoic acid or benzyloxybenzaldehyde.

    Reduction: Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanol.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(benzyloxy)phenyl)acetate
  • Methyl 4-{2-[4-(benzyloxy)phenoxy]-ethoxy}benzenecarboxylate

Uniqueness

Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzyloxy group with a phenoxy and methylpropanoate moiety makes it versatile for various applications and reactions.

Properties

CAS No.

52890-88-7

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 2-methyl-2-(4-phenylmethoxyphenoxy)propanoate

InChI

InChI=1S/C18H20O4/c1-18(2,17(19)20-3)22-16-11-9-15(10-12-16)21-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

QPFXLMNWDINDQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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